Angiotensin III

Overview

Description

Angiotensin III (Ang III) is a biologically active peptide of the renin-angiotensin system (RAS). It is predominantly known for its central effects on blood pressure . Angiotensin III is derived from the degradation of the Angiotensin II peptide by aminopeptidase A . It is part of the renin–angiotensin system, which regulates blood pressure. Angiotensin also stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys .

Synthesis Analysis

Angiotensin III is formed from Angiotensin II after the removal of an amino acid at the N-terminal by Aminopeptidase A . Both Angiotensin II and Angiotensin III are derivatives of angiotensinogen and are components of the renin-angiotensin system (RAS) .

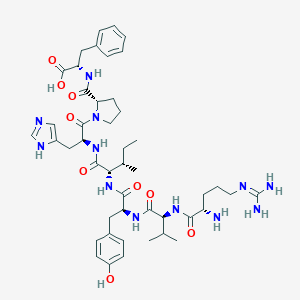

Molecular Structure Analysis

The molecular formula of Angiotensin III is C46H66N12O9 . It is a heptapeptide formed from Angiotensin II after the removal of an amino acid at the N-terminal by Aminopeptidase A . The molecular weight of Angiotensin III is 931.1 g/mol .

Chemical Reactions Analysis

Angiotensin III is formed from the degradation of the Angiotensin II peptide by aminopeptidase A . The exact chemical reactions involved in the formation and degradation of Angiotensin III are not well studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of Angiotensin III are not well documented in the literature .

Scientific Research Applications

1. Proliferation of Vascular Smooth Muscle Cells Angiotensin III induces p38 Mitogen-activated protein kinase leading to the proliferation of vascular smooth muscle cells . This is a crucial process in the regulation of blood pressure and cardiovascular health .

Regulation of Blood Pressure

The renin–angiotensin system (RAS), which Angiotensin III is a part of, plays a major role in blood pressure regulation and electrolyte homeostasis . Dysregulation of the RAS can lead to hypertension .

Aldosterone Production

Angiotensin III significantly stimulates aldosterone production . Aldosterone is a hormone that regulates salt and water in the body, contributing to the regulation of blood pressure .

Vasopressin Release

Angiotensin III is the endogenous activator of AT1 receptors, resulting in vasopressin release . Vasopressin is a hormone that regulates the body’s retention of water .

5. Potential Target in Breast Cancer Therapy The relationship between ovarian renin-angiotensin system (RAS) and progesterone overproduction in a rat model of mammary carcinogenesis indicates ovarian RAS as a new potential target in breast cancer therapy .

6. Role in Cardiovascular and Cerebrovascular Diseases Hypertension is one of the most important risk factors and a leading cause of death from cardiovascular and cerebrovascular diseases . The renin–angiotensin system (RAS), which Angiotensin III is a part of, is a key hormonal system in the pathogenesis of hypertension .

Mechanism of Action

Target of Action

Angiotensin III, a peptide hormone, primarily targets the angiotensin type 1 receptor (AT1R) and type 2 receptor (AT2R) . These receptors are part of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance . Angiotensin III also significantly stimulates aldosterone production .

Mode of Action

Angiotensin III interacts with its targets, the AT1R and AT2R, to mediate various physiological responses. The AT1R mediated activity of Angiotensin III is approximately 40% of that of Angiotensin II, but its aldosterone synthesis activity is similar to Angiotensin II . This interaction leads to various changes, including vasoconstriction, increased vasopressin production, and stimulation of aldosterone release .

Biochemical Pathways

Angiotensin III is part of the renin-angiotensin system (RAS), a complex system of hormones, enzymes, and proteins. The RAS regulates blood pressure and fluid homeostasis through the actions of angiotensin II (Ang II) and angiotensin III . The enzymatic cascade by which Angiotensin III is produced involves the cleavage of angiotensinogen by renin to form angiotensin I, which is then further cleaved by angiotensin-converting enzyme (ACE) to produce Angiotensin II. Angiotensin II is then further processed to produce Angiotensin III .

Pharmacokinetics

It is known that the renin-angiotensin system can be modulated using beta blockers, which inhibit renin secretion from juxtaglomerular cells, and angiotensin-converting enzyme (ace) inhibitors, which interrupt the whole system .

Result of Action

The action of Angiotensin III results in several physiological effects. It causes vasoconstriction, leading to an increase in blood pressure . It also stimulates the release of aldosterone from the adrenal cortex, promoting sodium retention by the kidneys . Furthermore, Angiotensin III significantly stimulates aldosterone production .

Action Environment

The action, efficacy, and stability of Angiotensin III can be influenced by various environmental factors. For instance, the renin-angiotensin system, of which Angiotensin III is a part, is known to be affected by factors such as diet, stress, and various medications

Safety and Hazards

Future Directions

Research on Angiotensin III has mainly concentrated on hypertension and the central renin-angiotensin system (RAS) . Future research is focused on the combination of existing and novel treatments that neutralize the angiotensin II type I (AT1) receptor-mediated action of the angiotensin II peptide . Orally active Aminopeptidase A inhibitor prodrugs, by blocking brain RAS activity, represent a promising novel strategy for treating hypertension .

properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRCKSBBNJCMR-KMZPNFOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Angiotensin III | |

CAS RN |

13602-53-4, 12687-51-3 | |

| Record name | Angiotensin III, 5-Ile- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

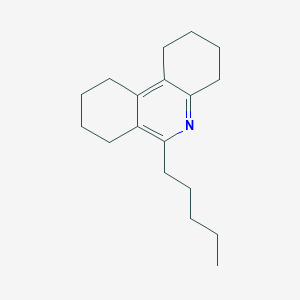

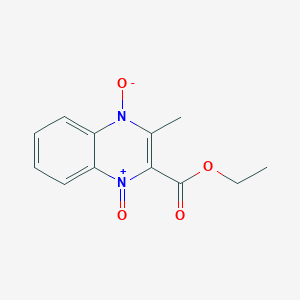

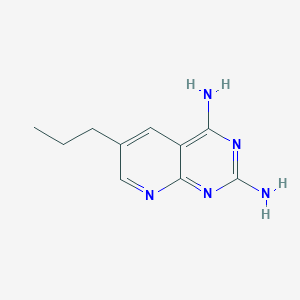

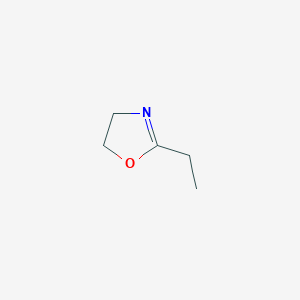

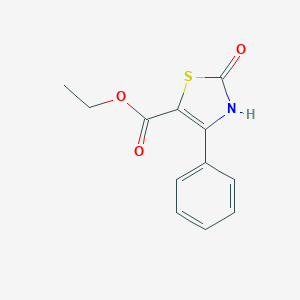

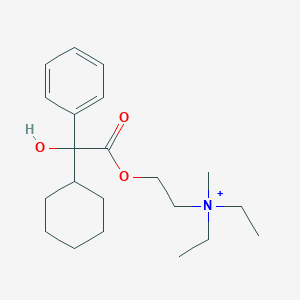

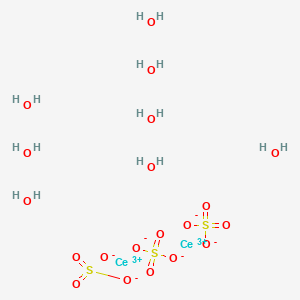

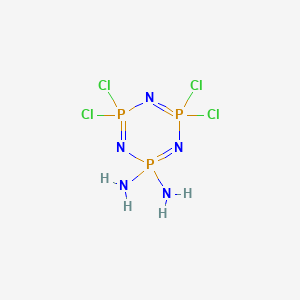

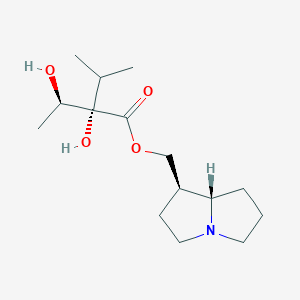

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.